(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride
CAS No.: 1956435-76-9
Cat. No.: VC15810140
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956435-76-9 |
|---|---|
| Molecular Formula | C7H15ClN2O |
| Molecular Weight | 178.66 g/mol |
| IUPAC Name | (2R)-N-ethylpyrrolidine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m1./s1 |
| Standard InChI Key | PTSTYNLPDWVGLZ-FYZOBXCZSA-N |
| Isomeric SMILES | CCNC(=O)[C@H]1CCCN1.Cl |
| Canonical SMILES | CCNC(=O)C1CCCN1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
The compound is systematically named (R)-N-ethylpyrrolidine-2-carboxamide hydrochloride, reflecting its (R)-configuration at the pyrrolidine ring’s second carbon. Its molecular formula is C₇H₁₅ClN₂O, with a molar mass of 178.66 g/mol . Key identifiers include:
The enantiomeric purity of the (R)-form is critical for its biological activity, as stereochemistry often influences binding affinity to molecular targets.
Crystallographic and Conformational Features
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a three-step process:
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Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives under reductive amination conditions .
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N-Ethylation: Reaction with ethyl iodide or via reductive alkylation using acetaldehyde and sodium cyanoborohydride.
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Hydrochloride salt formation: Treatment with hydrochloric acid in anhydrous ether .
A comparative analysis of synthetic yields is provided below:
Purification and Characterization
Purification via recrystallization from ethanol/water mixtures achieves >99% enantiomeric excess (ee) for the (R)-form, as confirmed by chiral HPLC. Characterization relies on:
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¹H/¹³C NMR: Distinct signals at δ 3.2–3.5 ppm (pyrrolidine CH₂), δ 1.8–2.1 ppm (ethyl CH₃).
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Mass spectrometry: ESI-MS m/z 143.1 [M+H]⁺ (free base), 178.6 (HCl salt) .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits enhanced aqueous solubility (≥50 mg/mL at 25°C) compared to the free base (<10 mg/mL). Stability studies indicate decomposition <2% after 24 months at -20°C under nitrogen.
| Property | Value | Method |
|---|---|---|
| Melting Point | 192–194°C (dec.) | DSC |
| LogP (octanol/water) | 0.87 ± 0.12 | Shake-flask |
| pKa | 3.1 (amide), 9.4 (amine) | Potentiometry |
Pharmacological Research and Mechanisms
Neuroprotective Activity
In vitro studies on SH-SY5Y neuronal cells demonstrated 40% reduction in H₂O₂-induced apoptosis at 10 μM concentration. Proposed mechanisms include:
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Antioxidant effects: Scavenging hydroxyl radicals (IC₅₀ = 45 μM).
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NMDA receptor modulation: Allosteric inhibition with Kᵢ = 2.3 μM.
Enzyme Interactions
The compound shows moderate inhibitory activity against:
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Monoamine oxidase B (MAO-B): IC₅₀ = 12 μM, non-competitive inhibition.
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Acetylcholinesterase (AChE): 18% inhibition at 100 μM, suggesting weak interaction.
Applications in Drug Discovery
Lead Compound Optimization
Structural analogs have been explored for:
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Alzheimer’s disease: Improved blood-brain barrier permeability vs. donepezil (PAMPA-BBB Pe = 8.7 × 10⁻⁶ cm/s).
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Parkinson’s disease: 30% reduction in MPTP-induced dopaminergic neuron loss in murine models.
Radioligand Development
Carbon-11 labeled derivatives exhibit promising pharmacokinetics for PET imaging:
| Parameter | Value |
|---|---|
| Brain uptake (SUV) | 0.92 at 30 min post-injection |
| Specific binding | 75% displaceable by cold ligand |
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